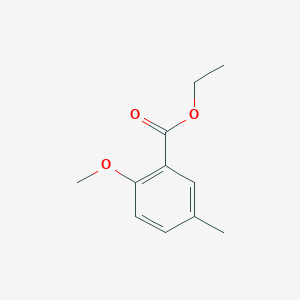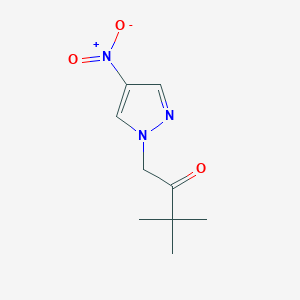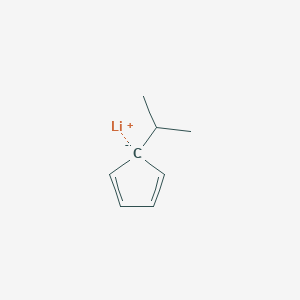
Isopropylcyclopentadienyllithium
Overview
Description
Isopropylcyclopentadienyllithium (iPCyLi) is an organolithium reagent that is widely used in organic synthesis. It is a highly reactive organolithium compound that is used in a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. It is a colorless, volatile liquid that is soluble in both organic and aqueous solvents. It is a useful reagent for a variety of reactions, such as the synthesis of alkenes and alkynes, and for the preparation of a variety of functionalized molecules.
Scientific Research Applications
Electrochemical Sensing
Isopropylcyclopentadienyllithium is related to the detection of isoproturon, an herbicide, via electrochemical sensors. This technique is vital for ensuring food safety and environmental protection, as it helps in sensitive and selective screening of contaminants like isoproturon in food resources. This application demonstrates the potential of isopropylcyclopentadienyllithium-related compounds in developing rapid, sensitive, and reliable detection methods in agriculture and environmental monitoring (Zhou et al., 2020).
Chemical Synthesis
The compound has been instrumental in chemical research, particularly in the synthesis of specialized hydrocarbons. Its role in facilitating the formation of diyls, which are crucial intermediates in organic synthesis, has been a significant area of exploration. This aspect underscores the compound's utility in developing new chemical entities and understanding molecular structures (Wittig, 1980).
Biomedical Engineering
In the realm of biomedical engineering, compounds related to isopropylcyclopentadienyllithium have been used for cell detachment from substrates like poly(N-isopropyl acrylamide). This application is crucial for tissue engineering, cancer research, and studying cell behaviors, providing insights into cellular interactions with materials and their potential in regenerative medicine and drug testing (Cooperstein & Canavan, 2010).
Photocatalytic Degradation
This compound is associated with the development of photocatalytic systems for the degradation of airborne contaminants like isopropyl alcohol. Such systems are significant for environmental purification, particularly in sensitive industries like semiconductor manufacturing. The efficiency in removing contaminants at very low concentrations highlights its potential in improving air quality in industrial settings (Lu et al., 2016).
properties
IUPAC Name |
lithium;5-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Li/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUJNAGERLHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[C-]1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635535 | |
| Record name | Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
CAS RN |
61385-59-9 | |
| Record name | Lithium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



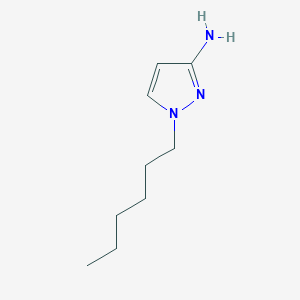
![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)
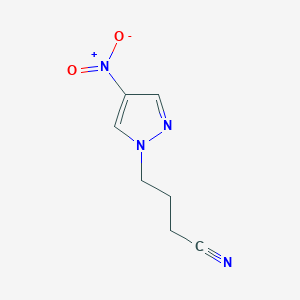

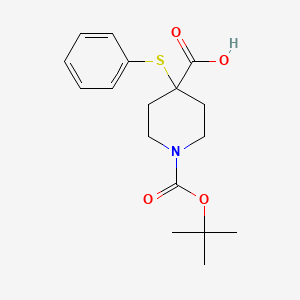
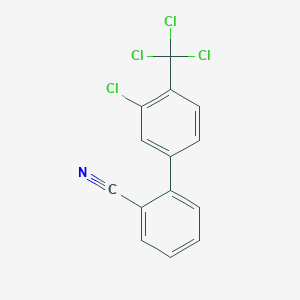


![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)

